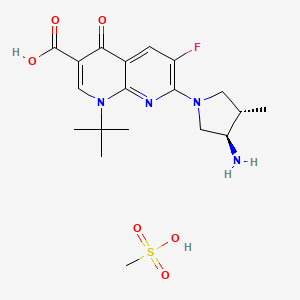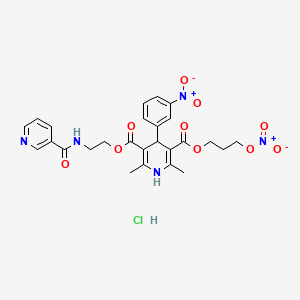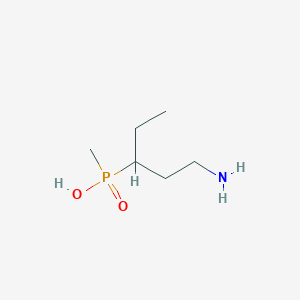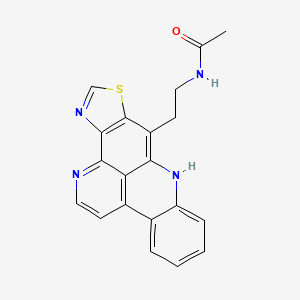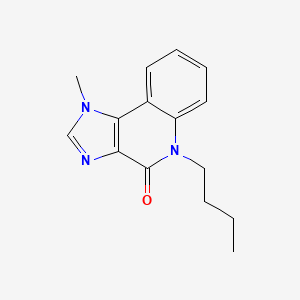
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KF 15570 es un compuesto químico que pertenece a la clase de derivados de imidazoquinolina. Fue desarrollado inicialmente por Kyowa Hakko Kogyo Co., Ltd. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades respiratorias y trastornos del sistema inmunológico .
Métodos De Preparación
La síntesis de KF 15570 implica varios pasos:
Material de partida: El proceso comienza con anhídrido 1-butilisatoico.
Reacción con etilnitroacetato: Este material de partida se hace reaccionar con el anión de etilnitroacetato para producir 1-butil-4-hidroxi-3-nitroquinolin-2(1H)-ona.
Cloración: El grupo hidroxilo en el compuesto intermedio se clora usando oxicloruro de fósforo en condiciones de reflujo para producir un producto clorado.
Sustitución: El átomo de cloro en el producto clorado es reemplazado por un grupo metilamino en tetrahidrofurano (THF).
Hidrogenación y Ciclación: El grupo nitro se hidrogena, seguido de la ciclación en trietilortoformiato en reflujo para producir KF 15570.
Análisis De Reacciones Químicas
KF 15570 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando peróxido de hidrógeno en ácido acético caliente.
Sustitución: El átomo de cloro en el intermedio se puede reemplazar por un grupo metilamino en THF.
Hidrogenación: El grupo nitro en el intermedio se hidrogena para formar una amina.
Ciclación: El paso final implica la ciclación en trietilortoformiato en reflujo.
Aplicaciones Científicas De Investigación
Enfermedades Respiratorias: Ha demostrado eficacia en la inhibición de la broncoconstricción inducida por antígenos en cobayas anestesiadas, lo que lo convierte en un posible candidato para el tratamiento de afecciones respiratorias.
Trastornos del Sistema Inmunológico: El compuesto ha sido explorado por su potencial en la modulación de las respuestas inmunitarias.
Estudios Farmacológicos: KF 15570 ha sido comparado con otros broncodilatadores como la teofilina y la aminofilina, mostrando menos efectos secundarios cardíacos y del sistema nervioso central.
Mecanismo De Acción
El mecanismo de acción de KF 15570 involucra su interacción con objetivos y vías moleculares específicas:
Broncodilatación: KF 15570 es más potente que la teofilina en la inhibición de las contracciones traqueales inducidas por la reacción de Schulz-Dale.
Modulación Inmunitaria: Los efectos del compuesto sobre el sistema inmunológico están mediados a través de su interacción con células inmunitarias y vías de señalización.
Comparación Con Compuestos Similares
KF 15570 se puede comparar con otros compuestos similares, particularmente broncodilatadores:
Teofilina: KF 15570 es más potente en la inhibición de las contracciones traqueales y tiene menos efectos secundarios.
Compuestos similares incluyen:
- Teofilina
- Aminofilina
- Otros derivados de imidazoquinolina
KF 15570 destaca por su mayor potencia y reducción de efectos secundarios en comparación con estos compuestos similares.
Propiedades
Número CAS |
133305-92-7 |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
5-butyl-1-methylimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C15H17N3O/c1-3-4-9-18-12-8-6-5-7-11(12)14-13(15(18)19)16-10-17(14)2/h5-8,10H,3-4,9H2,1-2H3 |
Clave InChI |
CVLGNWUGFVTZRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3C |
Key on ui other cas no. |
133305-92-7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-](/img/structure/B3061538.png)

![3-Benzo[a]anthracen-12-ylthiophene](/img/structure/B3061540.png)
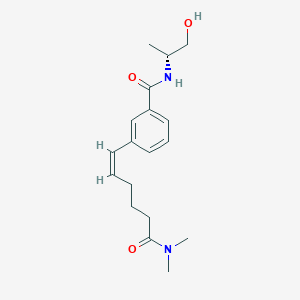
![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride](/img/structure/B3061551.png)
